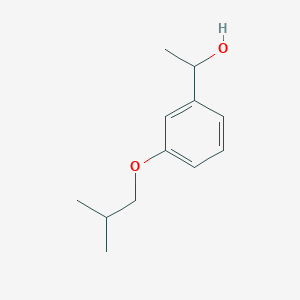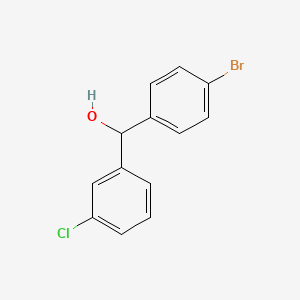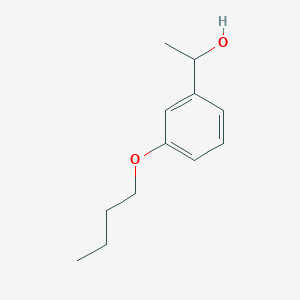
1-(3-Isobutoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isobutoxyphenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired alcohol. The reaction is typically carried out in an inert solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 3-isobutoxybenzaldehyde in the presence of hydrogen gas. The process is conducted under elevated pressures and temperatures to achieve efficient conversion rates.
化学反応の分析
Types of Reactions: 1-(3-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Isobutoxybenzaldehyde or 3-isobutoxybenzoic acid.
Reduction: 1-(3-Isobutoxyphenyl)ethane.
Substitution: 3-Isobutoxy-4-bromophenyl ethanol or 3-isobutoxy-4-nitrophenyl ethanol.
科学的研究の応用
1-(3-Isobutoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavoring agents.
作用機序
The mechanism of action of 1-(3-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes.
類似化合物との比較
1-(4-Isobutoxyphenyl)ethanol: Similar in structure but with the isobutoxy group at the para position.
1-(3-Methoxyphenyl)ethanol: Contains a methoxy group instead of an isobutoxy group.
1-(3-Isopropoxyphenyl)ethanol: Features an isopropoxy group instead of an isobutoxy group.
Uniqueness: 1-(3-Isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
1-[3-(2-methylpropoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJEQWKAODIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)



![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)









